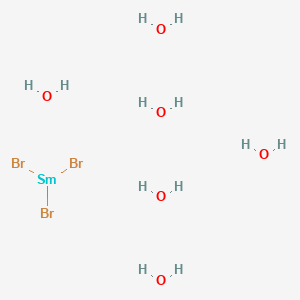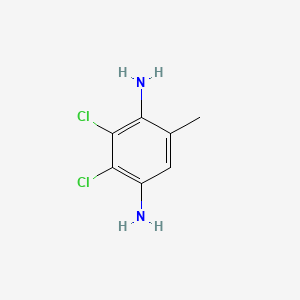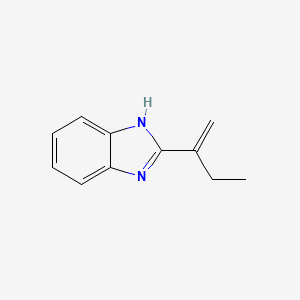
8-Bromoisoquinolin-1(2H)-one
概要
説明
8-Bromoisoquinolin-1(2H)-one is a chemical compound with the molecular formula C9H6BrNO2 . It belongs to the class of isoquinoline derivatives and contains a bromine atom substituted at the 8-position of the isoquinoline ring. This compound exhibits interesting properties and has been studied for various applications in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves several methods, including bromination of isoquinoline derivatives or cyclization reactions. Researchers have reported various synthetic routes, and the choice depends on the desired regioselectivity and functional group compatibility. Detailed synthetic procedures can be found in the literature .
Molecular Structure Analysis
The molecular structure of this compound consists of an isoquinoline core with a bromine atom attached to the 8-position. The compound adopts a planar geometry due to the aromatic nature of the isoquinoline ring. The bromine substitution affects the electronic properties and reactivity of the molecule, making it a valuable building block for further chemical transformations .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Organic Chemistry Applications
The compound 8-Bromoisoquinolin-1(2H)-one is a versatile intermediate in organic synthesis. A notable application involves its selective synthesis through electrocyclic reactions catalyzed by palladium under different conditions. This methodology is significant for introducing bromine into organic molecules, showcasing its utility in synthetic organic chemistry (Hong-ping Zhang, Hong‐Yan Li, & Hongzhan Xiao, 2013). Additionally, a cross-coupling strategy utilizing palladium-catalyzed ortho-C-H bond activation alongside intramolecular N-C annulation has been developed to synthesize isoquinolin-1(2H)-ones from α-bromo ketones and benzamides, yielding a variety of isoquinolin-1(2H)-one derivatives (C. Xie, Zhenya Dai, Yadi Niu, & Chen Ma, 2018).
Photoremoveable Protecting Group for Physiological Studies
This compound derivatives, specifically 8-Bromo-7-hydroxyquinoline (BHQ), have been utilized as photoremovable protecting groups. BHQ is photolyzed efficiently by both one-photon excitation (1PE) and two-photon excitation (2PE), making it suitable for studying cell physiology through the temporal and spatial controlled release of bioactive molecules. This application is particularly relevant for investigating physiological functions in real-time and living tissue, as BHQ exhibits low fluorescence and is water-soluble, allowing for use alongside fluorescent indicators of biological function (Yue Zhu, Christopher M. Pavlos, J. Toscano, & T. M. Dore, 2006).
Photochemistry and Photophysics
The photochemistry of BHQ, a derivative of this compound, has been explored for its potential as a photolabile protecting group with high sensitivity to multiphoton-induced photolysis. BHQ's photochemical properties make it an attractive candidate for in vivo studies, offering a balance between solubility, photostability, and low intrinsic fluorescence. Its application extends to the controlled release of carboxylic acids in biological messengers, showcasing the potential of this compound derivatives in photochemical studies (O. Fedoryak & T. M. Dore, 2002).
Ligand Design and Metal Complexes
The structural versatility of this compound derivatives facilitates the design of novel ligands for metal complexation. For instance, the synthesis of 8,8′-diaryl-substituted 3,3′-biisoquinoline ligands from an 8-bromoisoquinolin-3-ol precursor demonstrates the potential of these compounds in chelation chemistry. These ligands, characterized by their endotopic but non-hindering nature, underline the utility of this compound derivatives in creating complex metal chelates for potential applications in catalysis, material science, and therapeutic agent development (F. Durola, David Hanss, P. Roesel, J. Sauvage, & O. Wenger, 2007).
特性
IUPAC Name |
8-bromo-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMZAFRCYDJSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680956 | |
| Record name | 8-Bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
475994-60-6 | |
| Record name | 8-Bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromoisoquinolin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

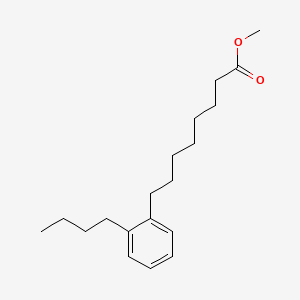
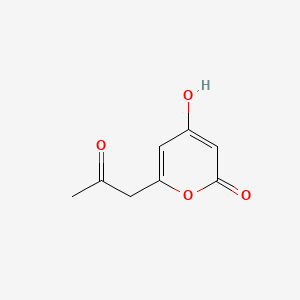

![[1,1-Biphenyl]-2,2-diol,6,6-dimethyl-,(1r)-](/img/structure/B576700.png)

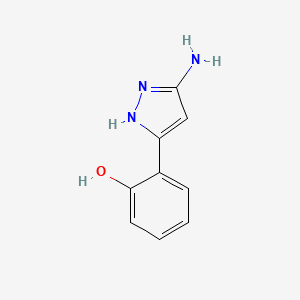
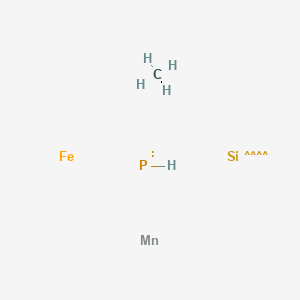
![[(6S,7S,15R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B576710.png)
